5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride
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Overview
Description
The compound “5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride” is similar in structure and has a molecular weight of 231.68 .
Synthesis Analysis
While specific synthesis methods for “5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride” were not found, related compounds such as “2-(2-aminoethoxy)ethanol” have been synthesized . Another compound, “[2-(2-aminoethoxy)ethoxy]acetic acid (AEEA) derivatives”, has been synthesized without requiring isolation and purification of intermediates .
Molecular Structure Analysis
The InChI code for “5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride” is 1S/C10H13NO3.ClH/c1-7-2-3-8 (14-5-4-11)6-9 (7)10 (12)13;/h2-3,6H,4-5,11H2,1H3, (H,12,13);1H .
Chemical Reactions Analysis
Amines, such as “2-(2-aminoethoxy)ethanol”, can neutralize acids in exothermic reactions to form salts plus water . They may be incompatible with isocyanates, halogenated organics, peroxides, phenols (acidic), epoxides, anhydrides, and acid halides .
Physical and Chemical Properties Analysis
The compound “5-(2-aminoethoxy)-2-methylbenzoic acid hydrochloride” is a powder stored at room temperature . The related compound “2-(2-aminoethoxy)ethanol” is a colorless liquid with a faint fishlike odor .
Mechanism of Action
Target of Action
The primary targets of 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride, also known as 2-(2,3-Dihydro-1H-inden-5-yloxy)ethylamine hydrochloride, are the sodium-potassium adenosine triphosphatase (ATPase) and the sarcoplasmic calcium ATPase isoform 2 . These targets play crucial roles in maintaining the balance of sodium and potassium ions in cells and regulating calcium levels in the sarcoplasmic reticulum, respectively .
Mode of Action
This compound interacts with its targets by reducing the activity of sodium-potassium ATPase and stimulating the reuptake function of sarcoplasmic calcium ATPase isoform 2 . This dual action leads to changes in intracellular ion concentrations, which can affect various cellular processes .
Biochemical Pathways
The action of this compound affects the sodium-potassium pump and calcium signaling pathways . By inhibiting sodium-potassium ATPase, the compound increases intracellular sodium levels, which can reverse the driving force of the sodium/calcium exchanger, inhibiting calcium extrusion and possibly facilitating calcium entry . The stimulation of sarcoplasmic calcium ATPase isoform 2 enhances the sequestration of calcium in the sarcoplasmic reticulum, thereby affecting calcium signaling .
Result of Action
The molecular and cellular effects of this compound’s action include changes in intracellular ion concentrations and modifications to calcium signaling . These changes can increase cell contraction and enhance the heart’s relaxation phase . In heart failure patients, the compound has been shown to increase the activity of sarcoplasmic calcium ATPase isoform 2 by up to 67% .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)ethanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-6-7-13-11-5-4-9-2-1-3-10(9)8-11;/h4-5,8H,1-3,6-7,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHYRVSEVBXTTG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)OCCN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1050508-89-8 |
Source
|
Record name | Ethanamine, 2-[(2,3-dihydro-1H-inden-5-yl)oxy]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1050508-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-aminoethoxy)-2,3-dihydro-1H-indene hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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